

# discovery and history of 2-Azido-1-(2-hydroxyphenyl)ethanone

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Compound of Interest

2-Azido-1-(2hydroxyphenyl)ethanone

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An In-depth Technical Guide to **2-Azido-1-(2-hydroxyphenyl)ethanone**: Synthesis, Characterization, and Scientific Context

### **Abstract**

This technical guide provides a comprehensive overview of **2-Azido-1-(2-hydroxyphenyl)ethanone**, a potentially valuable but not extensively documented organic compound. Due to the absence of direct literature on its discovery and history, this document focuses on a proposed synthetic pathway, detailed experimental protocols derived from analogous compounds, and a summary of its expected chemical properties. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a foundational understanding and practical approach to the synthesis and study of this molecule.

### **Introduction and Historical Context**

While a specific history for the discovery of **2-Azido-1-(2-hydroxyphenyl)ethanone** is not present in the scientific literature, its structural components and the reactions used for its synthesis have a rich history. The core structure, 2'-hydroxyacetophenone, is a well-known organic compound, and its synthesis via the Fries rearrangement, first reported in 1908, is a classic named reaction in organic chemistry. The introduction of the azide functional group via nucleophilic substitution of an  $\alpha$ -haloketone is also a fundamental and widely used



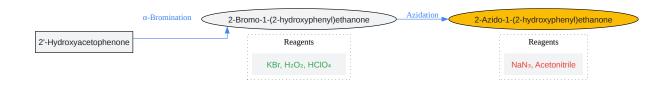
transformation in synthetic organic chemistry, with roots in the late 19th and early 20th centuries.

The interest in  $\alpha$ -azido ketones stems from their versatility as synthetic intermediates. They are precursors to a variety of nitrogen-containing heterocycles, such as triazoles, and can undergo various transformations, including the Schmidt rearrangement and reduction to amino ketones. The presence of the ortho-hydroxyl group in the target molecule adds another layer of functionality, allowing for potential intramolecular reactions and the formation of chelates with metal ions.

# Proposed Synthesis of 2-Azido-1-(2-hydroxyphenyl)ethanone

The synthesis of **2-Azido-1-(2-hydroxyphenyl)ethanone** can be achieved through a two-step process starting from the commercially available 2'-hydroxyacetophenone. The proposed synthetic workflow is as follows:

- α-Bromination of 2'-Hydroxyacetophenone: The first step involves the selective bromination
  of the methyl group of 2'-hydroxyacetophenone to yield 2-bromo-1-(2hydroxyphenyl)ethanone.
- Azidation of 2-Bromo-1-(2-hydroxyphenyl)ethanone: The second step is the nucleophilic substitution of the bromine atom with an azide group by reacting the α-bromoketone with sodium azide.



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Caption: Proposed two-step synthesis of **2-Azido-1-(2-hydroxyphenyl)ethanone**.



## **Experimental Protocols**

The following are detailed experimental protocols for the proposed synthesis. These are based on established procedures for similar compounds.

# Step 1: Synthesis of 2-Bromo-1-(2-hydroxyphenyl)ethanone

This protocol is adapted from a general procedure for the bromination of 2'-hydroxyacetophenone.[1]

#### Materials:

- 2'-Hydroxyacetophenone
- Potassium bromide (KBr)
- 30% Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- 70% Perchloric acid (HClO<sub>4</sub>)
- Deionized water
- Round-bottomed flask (50 mL)
- · Magnetic stirrer

#### Procedure:

- To a 50 mL round-bottomed flask equipped with a magnetic stirrer, add 2'hydroxyacetophenone (10 mmol).
- Dissolve potassium bromide (40 mmol) in 20 mL of deionized water and add it to the flask. Stir the mixture at room temperature.
- Slowly add 30% hydrogen peroxide (4 mmol) to the reaction mixture.



- Add a catalytic amount of a Vanadium(V) complex (e.g., 0.01 mmol) followed by 70% perchloric acid (4 mmol).
- Cool the reaction mixture to 0°C and stir for 10 minutes.
- Allow the mixture to warm to room temperature and continue stirring.
- Add an additional 4 mmol of 70% perchloric acid every 10 minutes for a total of three additions.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture can be worked up by extraction with an organic solvent (e.g., ethyl acetate), followed by washing, drying, and solvent evaporation.
- The crude product can be purified by column chromatography or recrystallization.

# Step 2: Synthesis of 2-Azido-1-(2-hydroxyphenyl)ethanone

This protocol is adapted from the synthesis of 2-azido-1-(4-methylphenyl)ethanone.[2]

#### Materials:

- 2-Bromo-1-(2-hydroxyphenyl)ethanone
- Sodium azide (NaN<sub>3</sub>)
- Acetonitrile
- Round-bottomed flask
- · Magnetic stirrer
- Ice bath

#### Procedure:

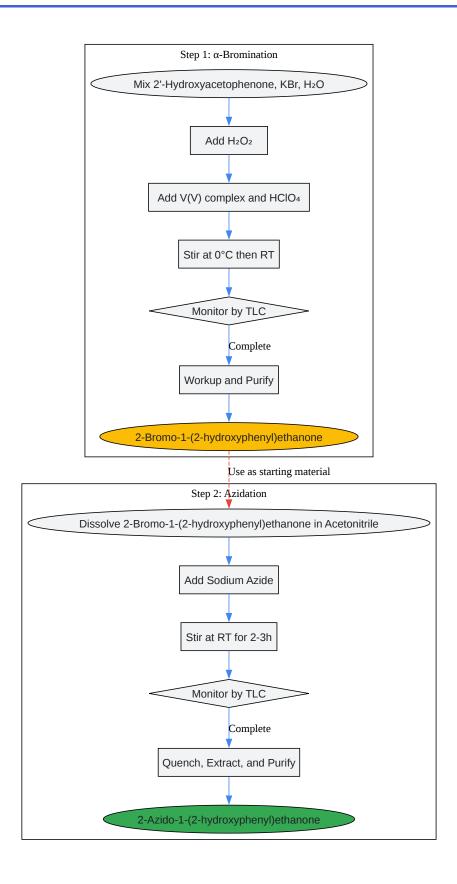






- Dissolve 2-Bromo-1-(2-hydroxyphenyl)ethanone (1.0 equiv.) in acetonitrile in a roundbottomed flask.
- Cool the reaction mixture to room temperature.
- Add sodium azide (3.0 equiv.) to the stirred mixture.
- Continue stirring the reaction mixture for 2 to 3 hours at room temperature.
- Monitor the reaction by TLC until the starting material is consumed.
- To quench the reaction, add ice-cold water.
- Extract the product with ethyl acetate (2 x 25 mL).
- Combine the organic layers and dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>).
- Filter the solution and concentrate it under vacuum to obtain the crude product.
- Purify the crude product by flash silica gel chromatography (e.g., using a mixture of ethyl acetate and hexane as the eluent) to afford the final product.





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Caption: Detailed experimental workflow for the synthesis of the target compound.



## **Physicochemical and Spectral Data**

As **2-Azido-1-(2-hydroxyphenyl)ethanone** is not a well-characterized compound, experimental data for it is not readily available. Below is a table summarizing the key physicochemical properties of the starting material, 2'-hydroxyacetophenone, and expected spectral features of the final product based on analogous compounds.

Property	2'-Hydroxyacetophenone	2-Azido-1-(2- hydroxyphenyl)ethanone (Expected)
Molecular Formula	C8H8O2	C8H7N3O2
Molecular Weight	136.15 g/mol [3]	177.16 g/mol
Appearance	Pale yellow liquid	Likely a solid
Melting Point	4-6 °C	Not available
Boiling Point	213 °C	Not available
Key IR Absorptions	~3000-3400 cm <sup>-1</sup> (O-H), ~1650 cm <sup>-1</sup> (C=O)	~3000-3400 cm <sup>-1</sup> (O-H), ~2100 cm <sup>-1</sup> (N <sub>3</sub> ), ~1650 cm <sup>-1</sup> (C=O)
<sup>1</sup> H NMR (Expected)	-	Aromatic protons, a singlet for the -CH <sub>2</sub> - group adjacent to the azide, and a broad singlet for the phenolic -OH.
<sup>13</sup> C NMR (Expected)	-	Carbonyl carbon, aromatic carbons, and a carbon attached to the azide group.
Mass Spectrometry	m/z 136 (M+), 121 (M-CH₃)[3]	Expected molecular ion peak and fragmentation patterns corresponding to the loss of N <sub>2</sub> and other fragments.

## **Potential Applications and Future Research**



Given the functionalities present in **2-Azido-1-(2-hydroxyphenyl)ethanone**, it holds potential in several areas of chemical research:

- Heterocyclic Synthesis: The α-azido ketone moiety is a versatile precursor for the synthesis of various nitrogen-containing heterocycles, such as 1,2,3-triazoles through "click" chemistry.
- Medicinal Chemistry: The 2-hydroxyphenyl ethanone scaffold is found in some biologically active molecules. The introduction of an azide group provides a handle for further functionalization or for use in bioorthogonal chemistry.
- Photoreactive Probes: Azido compounds can be photolabile. This property could be explored for the development of photoaffinity labels or caged compounds.

Future research should focus on the successful synthesis and full characterization of this compound. Investigating its reactivity, exploring its utility in the synthesis of novel heterocyclic systems, and evaluating its potential biological activity would be valuable next steps.

### Conclusion

While the discovery and history of **2-Azido-1-(2-hydroxyphenyl)ethanone** are not documented, a viable synthetic route can be proposed based on well-established chemical transformations. This technical guide provides the necessary theoretical framework and detailed experimental protocols to enable researchers to synthesize and characterize this compound. The versatile chemical functionalities of the target molecule suggest that it could be a valuable building block in organic synthesis and medicinal chemistry, warranting further investigation.

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